N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an oxalamide moiety
Mechanism of Action
Target of action
Compounds with a piperidine structure, like “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide”, often interact with various receptors in the body, such as G protein-coupled receptors or ion channels .
Mode of action
The compound might bind to its target receptor and alter its activity, leading to a cascade of biochemical reactions within the cell .
Biochemical pathways
The exact pathways affected by “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on its specific targets. Compounds with similar structures have been found to affect pathways related to signal transduction, neurotransmission, and cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with a piperidine structure are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide” would depend on its specific targets and the pathways they are involved in. These could range from changes in cellular signaling and gene expression to alterations in cellular function and morphology .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methylphenyl)ethanediamide”. For example, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate by reacting 4-chlorobenzene sulfonyl chloride with piperidine under basic conditions.
Alkylation: The piperidine intermediate is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.
Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with p-tolyl oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antiviral drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its combination of a piperidine ring, sulfonyl group, and oxalamide moiety, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-16-5-9-18(10-6-16)25-22(28)21(27)24-14-13-19-4-2-3-15-26(19)31(29,30)20-11-7-17(23)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYPVYYCSLNRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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